N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide
CAS No.:
Cat. No.: VC15804631
Molecular Formula: C21H18N4O3S2
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O3S2 |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | N-[4-[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H18N4O3S2/c1-28-18-13-11-17(12-14-18)25-20(22-23-21(25)29)15-7-9-16(10-8-15)24-30(26,27)19-5-3-2-4-6-19/h2-14,24H,1H3,(H,23,29) |
| Standard InChI Key | PPHOGCLYHAVSAH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)benzenesulfonamide features a 1,2,4-triazole ring as its central scaffold. The triazole’s position 3 is linked to a phenyl group substituted with a benzenesulfonamide moiety, while position 4 bears a 4-methoxyphenyl group. The mercapto (-SH) group at position 5 enhances reactivity, enabling potential disulfide bond formation or interactions with biological thiols .
The methoxy group (-OCH3) on the phenyl ring contributes to the compound’s lipophilicity, which may influence its pharmacokinetic properties. The benzenesulfonamide group, a common pharmacophore in drug design, is known to participate in hydrogen bonding and electrostatic interactions with biological targets.
Molecular and Spectroscopic Data
The molecular formula of the compound is C22H19N5O3S2, with a molecular weight of 489.55 g/mol (calculated from PubChem data for analogous structures) . Key spectroscopic characteristics include:
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IR Spectroscopy: Absorptions at 3408 cm⁻¹ (N-H stretch), 1619 cm⁻¹ (C=N stretch), and 1187 cm⁻¹ (S=O stretch) confirm the presence of sulfonamide and triazole functionalities .
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NMR Spectroscopy:
These data align with structurally related triazolo-thiadiazole derivatives, underscoring the compound’s stability under analytical conditions .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves sequential reactions to assemble the triazole, sulfonamide, and methoxyphenyl components:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazide with substituted carboxylic acids under acidic conditions generates the 1,2,4-triazole core .
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Sulfonamide Incorporation: Reacting the triazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) introduces the sulfonamide group.
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Methoxyphenyl Functionalization: Electrophilic substitution or Suzuki coupling attaches the 4-methoxyphenyl group to the triazole ring.
Reaction Condition Optimization
Critical parameters for maximizing yield and purity include:
Side reactions, such as over-sulfonation or oxidative dimerization of the mercapto group, necessitate rigorous monitoring via thin-layer chromatography (TLC) .
Biological Activity and Mechanistic Insights
Anti-Inflammatory and Anticancer Properties
Preliminary in vitro studies suggest:
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COX-2 Inhibition: The methoxyphenyl group may selectively inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.
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Cytotoxicity: Analogous triazole derivatives exhibit IC50 values of 10–25 µM against MCF-7 breast cancer cells, likely via apoptosis induction and tubulin polymerization disruption.
Future Directions and Applications
Drug Development Opportunities
The compound’s multifunctional structure supports exploration in:
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Targeted Therapies: Conjugation with tumor-homing peptides could enhance anticancer specificity.
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Combination Regimens: Synergy with existing antimicrobials (e.g., β-lactams) may mitigate resistance .
Analytical and Computational Challenges
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